Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 5-formyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)11-10(8-15)18-14-12(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
AFJXERDRVCNBDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of Isoxazole Core
The isoxazole ring is commonly constructed via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or through condensation reactions involving hydroxylamine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.
A common approach starts with ethyl oxazole-4-carboxylate derivatives synthesized from ethyl isocyanoacetate and formic acid derivatives, involving carbonyldiimidazole activation in tetrahydrofuran (THF). This method achieves yields up to 84% and provides the oxazole ring system with an ethyl carboxylate group at position 4.
For the phenyl substitution at the 3-position, substituted alkynes or phenyl-containing precursors are used in the cycloaddition step to introduce the phenyl group directly onto the isoxazole ring.
Introduction of the Formyl Group at the 5-Position
Selective formylation at the 5-position of the isoxazole ring is a critical step. Several methods have been reported:
Oxidation of 5-methyl group to formyl: Starting from ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the methyl group can be oxidized to the formyl group. A patent describes the synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride via acyl chloride formation using bis(trichloromethyl) carbonate in organic solvents at temperatures ranging from 20 to 150 °C for 1 to 6 hours. This reaction uses a molar ratio of substrate to bis(trichloromethyl) carbonate of approximately 1:0.34–0.5, with a catalyst present at 0.001–0.1 molar ratio.
Acetal intermediate route: In related heterocyclic systems, such as ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1,2,3-triazole-4-carboxylate, the formyl group is introduced via an acetal intermediate that is subsequently hydrolyzed under acidic conditions to yield the formyl derivative in quantitative yield. This strategy involves heating with hydrochloric acid and base neutralization steps, yielding high purity formylated compounds.
Esterification and Purification
The ethyl ester at the 4-position is typically introduced or retained throughout the synthesis. Esterification or transesterification reactions may be employed if necessary.
Purification is achieved through standard organic extraction, recrystallization, and chromatographic techniques. For example, purification of ethyl oxazole-4-carboxylate derivatives is performed by flash chromatography using ethyl acetate and heptane mixtures. Crystallization from solvents such as ethanol or mixtures like 2% acetic acid in toluene is used to obtain high-purity crystalline products.
Reaction Conditions and Yields
Analytical and Structural Confirmation
Single-crystal X-ray diffraction studies have been utilized to confirm the molecular structure of related isoxazole carboxylates, ensuring the correct substitution pattern and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) is routinely employed to verify the presence of the formyl proton (typically around δ 10 ppm) and the aromatic protons of the phenyl group, as well as the ethyl ester signals.
High-performance liquid chromatography (HPLC) confirms the purity of the final compounds, with reported purities exceeding 99.5% in some cases.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-3-phenylisoxazole-4-carboxylate.
Reduction: Ethyl 5-hydroxymethyl-3-phenylisoxazole-4-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
- Substituents : Methyl group at 5-position.
- Molecular Formula: C₁₃H₁₃NO₃.
- Key Properties :
- Comparison : The methyl group is electron-donating, enhancing stability but reducing electrophilicity compared to the formyl analog. This limits its utility in further functionalization.
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)
- Substituents : Bromomethyl group at 5-position.
- Molecular Formula: C₁₃H₁₂BrNO₃.
- Key Properties :
- Comparison : The bromine atom increases molecular weight (285.15 g/mol) and reactivity, but the formyl group offers broader conjugation possibilities.
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate
- Substituents : Trifluoromethyl (CF₃) group at 5-position.
- Molecular Formula: C₁₃H₁₀F₃NO₃.
- Key Properties :
- Comparison : While the CF₃ group improves bioavailability, it lacks the aldehyde’s reactivity, limiting its use in dynamic covalent chemistry.
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate
- Substituents : 4-Fluoro-2-methylphenyl group at 5-position.
- Molecular Formula: C₁₃H₁₂FNO₃.
- Key Properties :
Biological Activity
Ethyl 5-formyl-3-phenylisoxazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the realms of medicinal chemistry and biochemistry. This article delves into its structural characteristics, synthesis methods, and biological interactions, supported by relevant data tables and case studies.
Structural Characteristics
This compound has the molecular formula and a molecular weight of 245.23 g/mol. The compound features a five-membered isoxazole ring, which consists of three carbon atoms, one nitrogen atom, and one oxygen atom. Its structure includes an ethyl ester group, a formyl group, and a phenyl group, which contribute to its reactivity and biological interactions.
Key Structural Features:
- Isoxazole Ring: Provides a platform for various chemical interactions.
- Formyl Group: Capable of forming covalent bonds with nucleophilic sites on proteins.
- Phenyl Group: Facilitates π-π interactions and enhances binding affinity to biological targets.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using precursors such as alkynes and nitrile oxides. A common synthesis method includes:
-
Reaction Conditions:
- Use of catalysts like copper (I) or ruthenium (II).
- Elevated temperatures (around 80°C).
- Solvents such as methanol for optimal yields.
-
Emerging Techniques:
- Metal-free synthetic routes are being explored to enhance sustainability and reduce costs .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity through its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression related to cancer cell proliferation. The compound's ability to inhibit these enzymes can potentially lead to the reactivation of tumor suppressor genes.
Case Study:
A study demonstrated that derivatives of isoxazole compounds showed significant inhibition of HDAC activity in vitro, correlating with reduced cancer cell viability .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity Against Selected Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL | |
| Bacillus subtilis | 10.0 µg/mL |
These findings suggest that the presence of specific functional groups enhances the compound's interaction with bacterial cell walls or metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound's structural features allow it to interact with enzymes involved in critical biochemical pathways.
- Covalent Bond Formation: The formyl group can react with nucleophiles in proteins, altering their function.
- Hydrogen Bonding: The isoxazole ring can participate in hydrogen bonding networks, enhancing binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
